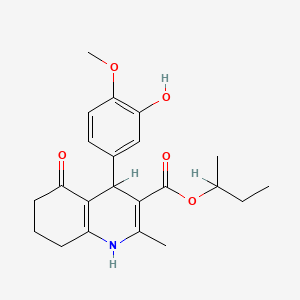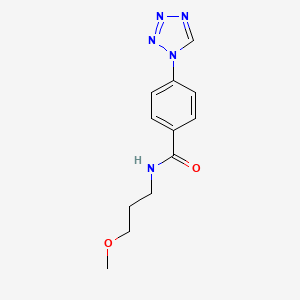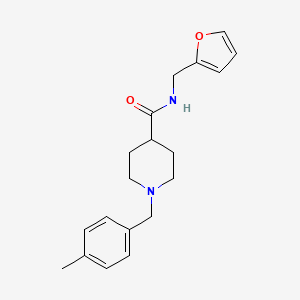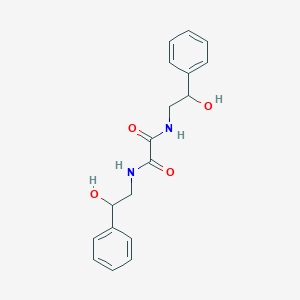
3-(2-furyl)-1-(2-furylmethoxy)-2(1H)-quinoxalinone 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-1-(2-furylmethoxy)-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as FG-7142 and is known to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
FG-7142 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiogenic effects in animal models, which has led to its use in the study of anxiety disorders. Additionally, FG-7142 has been shown to have anticonvulsant properties, which has led to its use in the study of epilepsy. It has also been studied for its potential use in the treatment of drug addiction and withdrawal.
Mécanisme D'action
The exact mechanism of action of FG-7142 is not fully understood. However, it is believed to act as a non-selective antagonist of the benzodiazepine site on the GABA-A receptor. This results in an increase in neuronal excitability, which is thought to underlie its anxiogenic and anticonvulsant effects.
Biochemical and Physiological Effects:
FG-7142 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which may underlie its anxiogenic effects. Additionally, it has been shown to decrease the release of GABA in the brain, which may underlie its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FG-7142 in lab experiments is that it has a well-established mechanism of action and has been extensively studied in animal models. However, one limitation is that it has a relatively short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on FG-7142. One area of interest is the potential use of FG-7142 in the treatment of anxiety disorders. Additionally, there is interest in studying the long-term effects of FG-7142 on the brain and behavior. Finally, there is interest in developing new compounds that are structurally similar to FG-7142 but have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of FG-7142 involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with furfuryl alcohol and formaldehyde in the presence of a catalyst. This reaction results in the formation of FG-7142, which is a yellow crystalline powder.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-(furan-2-ylmethoxy)-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-17-16(15-8-4-10-23-15)18(21)13-6-1-2-7-14(13)19(17)24-11-12-5-3-9-22-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYLOVGNPYBYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)OCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)

![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
